Cas no 70918-53-5 ((3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid)

(3R)-2,3-Dihydro-1,4-benzodioxine-3-carboxylic acid is a chiral carboxylic acid derivative featuring a benzodioxine scaffold, which is of significant interest in synthetic and medicinal chemistry. The (3R)-enantiomer exhibits high stereochemical purity, making it valuable for asymmetric synthesis and the development of enantioselective catalysts or intermediates. Its rigid benzodioxine structure enhances stability while allowing for selective functionalization at the carboxylic acid group. This compound is particularly useful in pharmaceutical research, where it serves as a precursor for bioactive molecules targeting neurological and cardiovascular pathways. Its well-defined stereochemistry and reactivity profile ensure reproducibility in complex synthetic routes, supporting applications in drug discovery and fine chemical production.
(3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid structure
70918-53-5 structure
Product Name:(3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
CAS No:70918-53-5
MF:C9H8O4
MW:180.157423019409
MDL:MFCD00239407
CID:59158
PubChem ID:57646993
Update Time:2025-10-31

(3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-1,4-Benzodioxane-2-carboxylic acid
    • (R)-2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid
    • R-1,4-Benzodioxane-2-carboxylic acid
    • (R)-2,3-Dihydrobenzo[1,4]dioxine-2-carboxylic Acid
    • (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
    • (R)-1,4-Benzodioxane-2-carboxylicacid
    • MFCD00239407
    • 70918-53-5
    • AS-37657
    • (R)-1,4-Benzodioxan-2-CarboxylicAcid
    • (R)-2 pound not3-Dihydro-benzo[1 pound not4]dioxine-2-carboxylic acid
    • CS-W016009
    • AC-30247
    • A9322
    • AMY21352
    • Q27451705
    • (R)-1,4-Benzodioxane-2-carboxylic acid, >=97.0% (sum of enantiomers, GC)
    • HMBHAQMOBKLWRX-MRVPVSSYSA-N
    • BCP15476
    • (r)-1,4-benzodioxane 2-carboxylic acid
    • (R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid
    • DTXSID80350737
    • (2r)-2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid
    • SCHEMBL566636
    • 1,4-Benzodioxin-2-carboxylic acid, 2,3-dihydro-, (2R)-
    • AKOS016842394
    • (2R)-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid
    • MDL: MFCD00239407
    • Inchi: 1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11)/t8-/m1/s1
    • InChI Key: HMBHAQMOBKLWRX-MRVPVSSYSA-N
    • SMILES: O1C2C=CC=CC=2OC[C@@H]1C(=O)O

Computed Properties

  • Exact Mass: 180.04200
  • Monoisotopic Mass: 180.042
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 55.8A^2

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.4±0.1 g/cm3
  • Melting Point: 96-99 °C
  • Boiling Point: 347.2±41.0 °C at 760 mmHg
  • Flash Point: 145.4±21.1 °C
  • Refractive Index: 1.574
  • PSA: 55.76000
  • LogP: 0.91100
  • Specific Rotation: 83 º (c=1.5% in chloroform)
  • Optical Activity: [α]20/D +83±2°, c = 1.5% in chloroform
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

(3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Storage Condition:Room temperature
  • Safety Term:S26;S36
  • Risk Phrases:R36/37/38

(3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:70918-53-5)(3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
Order Number:A9322
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:07
Price ($):429.0
Email:sales@amadischem.com

Additional information on (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid

(3R)-2,3-Dihydro-1,4-Benzodioxine-3-Carboxylic Acid: A Comprehensive Overview

(3R)-2,3-Dihydro-1,4-benzodioxine-3-carboxylic acid, identified by the CAS Registry Number 70918-53-5, is a compound of significant interest in various scientific and industrial domains. This compound belongs to the class of benzodioxin derivatives, which have been extensively studied for their unique chemical properties and potential applications in fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound features a benzodioxane ring system with a carboxylic acid group at the 3-position, which imparts it with distinct reactivity and functionality.

The synthesis of (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid typically involves multi-step organic reactions, often employing catalytic asymmetric synthesis to achieve the desired stereochemistry at the 3R position. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions and enantioselective reductions to construct the benzodioxane framework with high enantiomeric excess.

One of the most promising applications of (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid lies in its potential as a building block for drug development. The compound's unique structure allows for functionalization at multiple positions, making it an ideal candidate for designing bioactive molecules. Recent studies have highlighted its role in modulating cellular signaling pathways involved in inflammation and neurodegenerative diseases. For example, derivatives of this compound have shown potent anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

In addition to its pharmaceutical applications, (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid has also found utility in materials science. Its ability to form stable metal complexes has led to its exploration as a ligand in coordination chemistry. Researchers have reported the use of this compound in constructing metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis. The carboxylic acid group plays a crucial role in coordinating with metal ions, thereby influencing the porosity and stability of the resulting materials.

The environmental impact of (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid has also been a topic of recent research interest. Studies have focused on its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Findings indicate that under aerobic conditions, the compound undergoes rapid microbial degradation, minimizing its persistence in aquatic environments. However, further investigations are required to evaluate its long-term effects on soil ecosystems.

From a structural perspective, the benzodioxane ring system in (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid contributes significantly to its chemical stability and reactivity. The oxygen atoms within the ring create a rigid framework that enhances the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. This property is particularly advantageous in drug design, where such interactions are critical for molecular recognition and binding affinity.

Recent advances in computational chemistry have provided deeper insights into the electronic structure and reactivity of (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid. Quantum mechanical calculations have revealed that the carboxylic acid group exhibits strong electron-withdrawing effects due to resonance stabilization within the benzene ring. This electronic behavior influences the compound's acidity and reactivity towards nucleophilic substitution reactions.

In summary,(3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid, with CAS No.70918–5–5, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as a valuable building block for drug development while also finding utility in materials science and environmental studies. As research continues to uncover new aspects of its properties and applications,(CAS No.70918–5–5) is poised to play an increasingly important role in advancing scientific innovation.

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Amadis Chemical Company Limited
(CAS:70918-53-5)(3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
A9322
Purity:99%
Quantity:5g
Price ($):429.0
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